Molecular Conformation and Crystal Packing: Direct Structural Comparison via X-ray Crystallography
At 123 K, the three nitro isomers exhibit distinct phenyl–cyanomethyl torsion angles, which are a direct measure of the molecule's conformation in the solid state. For 3-nitrophenylacetonitrile, this angle is -147.99(9)°. In contrast, the 2-nitro isomer has an angle of -62.27(12)° and the 4-nitro isomer has an angle of -16.75(14)° [1]. Furthermore, the crystal lattice of the 3-nitro compound is uniquely built essentially by O···H interactions, whereas the 2- and 4-nitro compounds feature both O···H and N(cyano)···H interactions [1].
| Evidence Dimension | Phenyl–cyanomethyl torsion angle (φ) |
|---|---|
| Target Compound Data | φ = -147.99(9)° |
| Comparator Or Baseline | 2-nitro isomer: φ = -62.27(12)°; 4-nitro isomer: φ = -16.75(14)° |
| Quantified Difference | Difference of ~85.7° from the 2-isomer and ~131.2° from the 4-isomer. |
| Conditions | Single-crystal X-ray diffraction at 123 K. |
Why This Matters
This structural divergence directly impacts solid-state properties like crystal morphology, solubility, and mechanical behavior, which are crucial for formulation, purification, and solid-phase reaction design.
- [1] Boitsov, S., Songstad, J., & Törnroos, K. W. (2002). (n-Nitrophenyl)acetonitrile, with n = 2, 3 and 4. Acta Crystallographica Section C, 58(8), o528-o532. DOI: 10.1107/S0108270102011514. View Source
